REACTION_CXSMILES
|
[F:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(Cl)(=O)C(Cl)=O.FC1C(F)=CC=CC=1N.C([O-])(O)=O.[Na+].C(NC1C(C([NH:44][C:45]2[CH:50]=[CH:49][CH:48]=[C:47]([Cl:51])[C:46]=2[Cl:52])=O)=CC=CN=1)(C)(C)C.C(NC1C(C([NH:66][C:67]2[CH:72]=[CH:71][CH:70]=[C:69]([Cl:73])[C:68]=2[F:74])=O)=CC=CN=1)(C)(C)C>C(Cl)Cl.C(N(CC)CC)C.CN(C=O)C>[F:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:52][C:46]1[C:47]([Cl:51])=[CH:48][CH:49]=[CH:50][C:45]=1[NH2:44].[Cl:73][C:69]1[C:68]([F:74])=[C:67]([CH:72]=[CH:71][CH:70]=1)[NH2:66] |f:3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=CC=N1
|
Name
|
|
Quantity
|
0.62 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC=C1F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
2-(tert-butylamino)-N-(2,3-dichlorophenyl)pyridine-3-carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC1=NC=CC=C1C(=O)NC1=C(C(=CC=C1)Cl)Cl
|
Name
|
2-(tert-butylamino)-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC1=NC=CC=C1C(=O)NC1=C(C(=CC=C1)Cl)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at RT for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
monitored by HPLC (analyte quenced with methanol) until the consumption of starting material
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to RT
|
Type
|
TEMPERATURE
|
Details
|
maintained for 3 additional hours
|
Type
|
WASH
|
Details
|
by washing the mixture with 2N HCl, saturated NaCl, and saturated NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting crude 2-fluoro-N-(2,3-difluorophenyl)pyridine-3-carboxamide was dissolved in NMP (20 mL)
|
Type
|
CUSTOM
|
Details
|
reacted with excess t-butylamine at 80° C. for 14 hours
|
Duration
|
14 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
ADDITION
|
Details
|
the solution was poured
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude product, 2-(tert-butylamino)-N-(2,3-difluorophenyl)pyridine-3-carboxamide, was dried in vacuo
|
Type
|
CUSTOM
|
Details
|
used directly in the next reaction without further purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=CC=N1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C=CC=C1Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(N)C=CC1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(Cl)(=O)C(Cl)=O.FC1C(F)=CC=CC=1N.C([O-])(O)=O.[Na+].C(NC1C(C([NH:44][C:45]2[CH:50]=[CH:49][CH:48]=[C:47]([Cl:51])[C:46]=2[Cl:52])=O)=CC=CN=1)(C)(C)C.C(NC1C(C([NH:66][C:67]2[CH:72]=[CH:71][CH:70]=[C:69]([Cl:73])[C:68]=2[F:74])=O)=CC=CN=1)(C)(C)C>C(Cl)Cl.C(N(CC)CC)C.CN(C=O)C>[F:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:52][C:46]1[C:47]([Cl:51])=[CH:48][CH:49]=[CH:50][C:45]=1[NH2:44].[Cl:73][C:69]1[C:68]([F:74])=[C:67]([CH:72]=[CH:71][CH:70]=1)[NH2:66] |f:3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=CC=N1
|
Name
|
|
Quantity
|
0.62 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC=C1F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
2-(tert-butylamino)-N-(2,3-dichlorophenyl)pyridine-3-carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC1=NC=CC=C1C(=O)NC1=C(C(=CC=C1)Cl)Cl
|
Name
|
2-(tert-butylamino)-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC1=NC=CC=C1C(=O)NC1=C(C(=CC=C1)Cl)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at RT for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
monitored by HPLC (analyte quenced with methanol) until the consumption of starting material
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to RT
|
Type
|
TEMPERATURE
|
Details
|
maintained for 3 additional hours
|
Type
|
WASH
|
Details
|
by washing the mixture with 2N HCl, saturated NaCl, and saturated NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting crude 2-fluoro-N-(2,3-difluorophenyl)pyridine-3-carboxamide was dissolved in NMP (20 mL)
|
Type
|
CUSTOM
|
Details
|
reacted with excess t-butylamine at 80° C. for 14 hours
|
Duration
|
14 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
ADDITION
|
Details
|
the solution was poured
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude product, 2-(tert-butylamino)-N-(2,3-difluorophenyl)pyridine-3-carboxamide, was dried in vacuo
|
Type
|
CUSTOM
|
Details
|
used directly in the next reaction without further purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=CC=N1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C=CC=C1Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(N)C=CC1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(Cl)(=O)C(Cl)=O.FC1C(F)=CC=CC=1N.C([O-])(O)=O.[Na+].C(NC1C(C([NH:44][C:45]2[CH:50]=[CH:49][CH:48]=[C:47]([Cl:51])[C:46]=2[Cl:52])=O)=CC=CN=1)(C)(C)C.C(NC1C(C([NH:66][C:67]2[CH:72]=[CH:71][CH:70]=[C:69]([Cl:73])[C:68]=2[F:74])=O)=CC=CN=1)(C)(C)C>C(Cl)Cl.C(N(CC)CC)C.CN(C=O)C>[F:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:52][C:46]1[C:47]([Cl:51])=[CH:48][CH:49]=[CH:50][C:45]=1[NH2:44].[Cl:73][C:69]1[C:68]([F:74])=[C:67]([CH:72]=[CH:71][CH:70]=1)[NH2:66] |f:3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=CC=N1
|
Name
|
|
Quantity
|
0.62 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC=C1F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
2-(tert-butylamino)-N-(2,3-dichlorophenyl)pyridine-3-carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC1=NC=CC=C1C(=O)NC1=C(C(=CC=C1)Cl)Cl
|
Name
|
2-(tert-butylamino)-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC1=NC=CC=C1C(=O)NC1=C(C(=CC=C1)Cl)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at RT for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
monitored by HPLC (analyte quenced with methanol) until the consumption of starting material
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to RT
|
Type
|
TEMPERATURE
|
Details
|
maintained for 3 additional hours
|
Type
|
WASH
|
Details
|
by washing the mixture with 2N HCl, saturated NaCl, and saturated NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting crude 2-fluoro-N-(2,3-difluorophenyl)pyridine-3-carboxamide was dissolved in NMP (20 mL)
|
Type
|
CUSTOM
|
Details
|
reacted with excess t-butylamine at 80° C. for 14 hours
|
Duration
|
14 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
ADDITION
|
Details
|
the solution was poured
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude product, 2-(tert-butylamino)-N-(2,3-difluorophenyl)pyridine-3-carboxamide, was dried in vacuo
|
Type
|
CUSTOM
|
Details
|
used directly in the next reaction without further purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=CC=N1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C=CC=C1Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(N)C=CC1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |